molecular formula C13H9ClN2O2 B177741 N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-76-5

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine

Cat. No.: B177741
CAS No.: 17064-76-5
M. Wt: 260.67 g/mol
InChI Key: SJLMYVAOOXRLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine is a Schiff base compound characterized by the presence of an azomethine (-C=N-) functional group. This product is provided as a high-purity solid for research and development purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Schiff bases like this compound are of significant research interest due to their diverse applications, particularly in materials science and pharmaceutical development. A key area of investigation is their remarkable effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. Their mechanism of action involves adsorption onto the metal surface, forming a protective film, a property enhanced by the presence of heteroatoms and aromatic systems in their structure . In pharmacological research, the structural motif of chlorophenyl and nitrophenyl substituents, connected via an imine linkage, is a common feature in compounds screened for biological activity. Schiff bases are frequently explored for their antimicrobial , antibacterial , and anti-inflammatory potential . Furthermore, related Schiff base structures have been identified as potential inhibitors of human enzymes, such as Cyclophilin D (CypD), which is a target in the pathophysiology of conditions like Alzheimer's disease, ischemia/reperfusion injury, and Parkinson's disease . The compound serves as a versatile building block in synthetic organic chemistry and is routinely characterized by techniques such as FT-IR, NMR, and mass spectrometry to confirm its identity and purity . Researchers value this compound for its utility in exploring new chemical entities for advanced material and life science applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMYVAOOXRLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240151
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17064-76-5
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17064-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine follows a classic Schiff base formation mechanism. The primary amine group of 4-chloroaniline reacts with the aldehyde group of 2-nitrobenzaldehyde under acidic conditions, leading to the elimination of water and the formation of an imine bond (C=N). The reaction is typically catalyzed by glacial acetic acid, which facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the amine.

Key Reaction Steps:

  • Activation : Protonation of 2-nitrobenzaldehyde’s carbonyl group.

  • Nucleophilic Attack : 4-Chloroaniline’s amine group attacks the electrophilic carbon.

  • Dehydration : Elimination of water to form the C=N bond.

Optimization of Reaction Conditions

Optimal yields are achieved through careful control of solvent, temperature, and catalyst concentration.

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Anhydrous ethanolEnhances reactant solubility
Temperature Reflux (~78°C)Accelerates reaction kinetics
Catalyst Glacial acetic acid (5%)Facilitates imine formation
Reaction Time 6–8 hoursEnsures complete conversion

Prolonged reflux beyond 8 hours risks side reactions, such as oxidation of the nitro group or hydrolysis of the imine bond.

Workup and Purification

Post-reaction, the crude product is isolated via vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and recrystallized from methanol. This step achieves purities >95%, as confirmed by melting point analysis and chromatographic methods.

Characterization and Analytical Techniques

Spectroscopic Validation

The compound’s structure is verified using advanced spectroscopic methods:

Table 1: Spectroscopic Data for this compound

TechniqueKey Signals/DataInterpretation
FT-IR (KBr) 1659 cm⁻¹ (C=N stretch)Confirms imine bond formation
1523 cm⁻¹ (N=O asymmetric stretch)Nitro group identification
¹H NMR (DMSO-d₆) δ 8.43 (s, 1H, CH=N)Characteristic imine proton
δ 7.65–8.10 (m, aromatic protons)Aromatic ring environments
ESI-MS m/z 414.8 [M+H]⁺Matches molecular formula

Physical Properties

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O₂
Molecular Weight264.68 g/mol
Melting Point178°C
AppearanceYellow crystalline solid

Comparative Analysis of Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation could theoretically enhance reaction rates by enabling rapid, uniform heating. Pilot studies on similar Schiff bases report 85–90% yields in 20–30 minutes, suggesting potential for adaptation.

Industrial-Scale Production Considerations

Challenges in Scalability

  • Byproduct Management : Large-scale reactions require efficient filtration systems to handle precipitated impurities.

  • Solvent Recovery : Ethanol recycling protocols are critical for cost-effectiveness.

Process Recommendations

StageIndustrial Adaptation
Reaction Continuous flow reactors
Purification Centrifugal partition chromatography
Drying Spray drying for powder formulation

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitro group undergoes reduction to form amine derivatives, a critical reaction for synthesizing biologically active intermediates.

Reagents/Conditions :

  • Catalytic hydrogenation (H₂/Pd-C)

  • Silane-based reductants (e.g., PhSiH₃) with palladium catalysts

Product :
N-(4-Chlorophenyl)-1-(2-aminophenyl)methanimine

ParameterValue
Yield85–92% (mechanochemical)
Reaction Time5–60 min
Key CharacterizationDisappearance of ν(NO₂) in IR, new NH₂ signals in ¹H NMR

Hydrolysis of the Imine Bond

The methanimine linkage is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the parent aldehyde and amine.

Reagents/Conditions :

  • H₂O with HCl or NaOH

  • Mechanochemical grinding

Products :

  • 4-Chloroaniline

  • 2-Nitrobenzaldehyde

ObservationDetail
Reaction EfficiencyQuantitative in polar solvents
WorkupExtraction with diethyl ether, drying over MgSO₄

Substitution Reactions

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents/Conditions :

  • NaOH (high temperature, DMSO)

  • Amines (e.g., NH₃, pyridine)

Product :
N-(4-Substituted-phenyl)-1-(2-nitrophenyl)methanimine derivatives

Example SubstitutionNew GroupYield
Methoxy-OCH₃70–75%
Amino-NH₂60–65%

Note: Substitution kinetics depend on the electron-withdrawing effect of the nitro group, which activates the chloro site .

Catalytic Transformations

Palladium-catalyzed reactions enable functionalization of the imine structure.

Example Reaction :

  • Cross-coupling with aryl boronic acids (Suzuki-Miyaura)

CatalystLigandProduct Type
Pd(OAc)₂PPh₃Biaryl methanimines
PdCl₂(dppf)XPhosHeterocyclic derivatives

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>150°C) leads to nitro group degradation, forming nitrosyl intermediates .

  • Photoreactivity : UV exposure induces cis-trans isomerization of the imine bond, confirmed by ¹H NMR shifts .

Key Research Findings

  • Mechanochemical Synthesis : Grinding 4-chloroaniline and 2-nitrobenzaldehyde in a ball mill produces the title compound in 92% yield within 12 minutes, avoiding solvent waste .

  • Crystal Packing Effects : The nitro and chloro groups facilitate C–H⋯O and C–H⋯Cl interactions, stabilizing the solid-state structure and influencing reactivity .

Scientific Research Applications

Chemistry

N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives that can exhibit different chemical properties and biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of a wide range of products.

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties.

  • Antimicrobial Properties : Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 10-50 µg/mL .
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation. Studies have reported significant reductions in cell viability in breast and lung cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Efficacy

A study by Rajimon et al. (2024) evaluated various Schiff bases for their antimicrobial activity, highlighting that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents.

Anticancer Research

In vitro studies published in the Journal of Molecular Structure demonstrated that treatment with this compound significantly inhibited the growth of A549 lung cancer cells. The IC50 values indicated potent cytotoxicity, underscoring its potential as a candidate for cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The methanimine linkage also contributes to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Compound Name Substituents Key Structural Differences Biological Activity Reference
N-(4-Chlorophenyl)-1-(2-nitrophenyl)methanimine 2-NO₂ on phenyl, 4-Cl on aniline Reference compound Antimicrobial (implied)
(E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine Thiophene ring with NO₂ Replaces phenyl with thiophene Strong antimutagenic activity (20 μM)
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine Imidazole ring, 4-Me on aniline Incorporates heterocyclic imidazole Isomorphic crystal structure; unlisted bioactivity
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine 2,4,6-F₃ on phenyl Electron-withdrawing F groups High reactivity in synthesis (99% yield)
N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine Benzyl group instead of aniline Alkyl chain linker Moderate yield (77%); uncharacterized bioactivity

Key Observations:

  • Heterocyclic substitutions (thiophene, imidazole) introduce structural diversity but may reduce thermal stability compared to purely aromatic systems .

Spectroscopic and Physical Properties

Property This compound (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine (E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine
Melting Point (°C) 91.2–92.2 Not reported Not reported
¹H-NMR (CH=N) δ 8.93 δ 8.30–8.70 (thiophene protons) δ 8.51
Yield (%) 91 78 (thiophene analog) 99
Key Functional Groups NO₂, Cl NO₂, Cl, thiophene F₃, Cl

Insights:

  • Higher yields are achieved with trifluorophenyl derivatives , likely due to enhanced electrophilicity of the aldehyde precursor .
  • Thiophene-based analogs show downfield shifts in ¹H-NMR due to electron-deficient aromatic systems .

Biological Activity

N-(4-Chlorophenyl)-1-(2-nitrophenyl)methanimine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN2O2C_{13}H_{10}ClN_{2}O_{2} with a molecular weight of approximately 264.68 g/mol. The structure features a chlorophenyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.

PropertyValue
Molecular Formula C13H10ClN2O2C_{13}H_{10}ClN_{2}O_{2}
Molecular Weight 264.68 g/mol
IUPAC Name This compound
CAS Number 94097-88-8

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 4-chloroaniline and 2-nitrobenzaldehyde. This reaction is generally conducted in a solvent like ethanol or methanol, often utilizing an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction conditions usually require refluxing to ensure complete conversion of reactants.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It exhibits significant inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis. For instance, in vitro tests have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) reported in the range of 10-50 µg/mL .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells.
  • Reactive Oxygen Species Generation : It has been shown to elevate ROS levels, contributing to oxidative stress in target cells.
  • Binding Affinity : Molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Rajimon et al. (2024) explored the antimicrobial activity of various Schiff bases, including this compound. The results indicated that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents .
  • Anticancer Research : In vitro studies published in the Journal of Molecular Structure demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells, with IC50 values indicating potent cytotoxicity .

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved DataReference
1H-NMR δ 8.93 (s, 1H, C=N)
13C-NMR 149.49 ppm (C=N), 130.87 (aromatic C)
IR 1619 cm⁻¹ (C=N stretch)

Q. Table 2: Crystallographic Parameters

ParameterValue (Analogue)Reference
Space Group P21/c
Density 1.491 g/cm³
R-Factor 0.038 (high-resolution refinement)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.